molecular formula C26H37N5O2 B1682717 4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide CAS No. 704869-38-5

4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

Cat. No. B1682717
M. Wt: 451.6 g/mol
InChI Key: KCODNOOPOPTZMO-UHFFFAOYSA-N
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Description

SUN11602 is a novel aniline compound, which mimics the neuroprotective mechanisms of basic fibroblast growth factor. In primary cultures of rat cerebrocortical neurons, SUN11602 and bFGF prevented glutamate-induced neuronal death.

Scientific Research Applications

Synthesis and Characterization

The compound falls into a broader category of benzamides and their derivatives, which have been extensively studied for their synthesis, characterization, and potential bioactivity. For instance, the study of metal complexes of new benzamides, including similar structures, revealed their synthesis process and structural features determined through various analytical and spectral methods. These complexes exhibited significant in vitro antibacterial activity against various bacterial strains, showing the potential of benzamides in developing new antibacterial agents (Khatiwora et al., 2013).

Potential Therapeutic Applications

Several studies have explored benzamide derivatives for their therapeutic potential, particularly as serotonin receptor agonists, indicating their possible application in gastrointestinal motility disorders (Sonda et al., 2003). Another avenue of research has focused on the anticonvulsant activity of 4-aminophenylacetamides, a closely related chemical class, suggesting the potential of benzamide derivatives in epilepsy treatment (Clark & Davenport, 1988).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of benzamide derivatives have also been documented. For example, novel benzodifuranyl, triazines, and oxadiazepines derived from benzamide compounds have demonstrated significant analgesic and anti-inflammatory activities, indicating their use in pain management and inflammation reduction (Abu‐Hashem et al., 2020).

Drug Development

Benzamide derivatives have been investigated for their role in drug development, such as in the creation of novel serotonin 4 receptor agonists with potential applications in treating gastrointestinal disorders (Sonda et al., 2004). Additionally, their involvement in histone deacetylase inhibition showcases their potential in cancer treatment and epigenetic therapies (Zhou et al., 2008).

properties

IUPAC Name

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODNOOPOPTZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
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4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
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4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
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4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
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4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 6
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

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